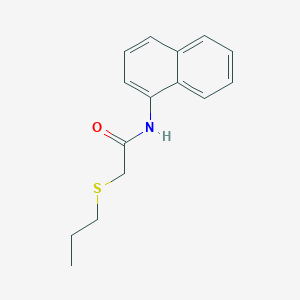
N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea, also known as EFU, is a synthetic compound that has been extensively studied for its potential use in scientific research. EFU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.27 g/mol. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and drug development.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is based on its ability to inhibit the activity of enzymes and proteins. This compound binds to the active site of these enzymes and disrupts their function, leading to a decrease in their activity. The inhibition of enzymes by this compound has been found to be reversible, which allows for the study of enzyme kinetics and the determination of enzyme inhibition constants.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been found to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is its high potency as an enzyme inhibitor. This compound has been found to be effective at inhibiting several enzymes at low concentrations, which makes it a valuable tool for studying enzyme function. However, one of the limitations of this compound is its potential for off-target effects. This compound has been found to inhibit several enzymes that are not its primary targets, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of this compound as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential. Further research is needed to fully explore the potential applications of this compound in scientific research and drug development.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and drug development. This compound is a potent inhibitor of several enzymes and has been found to have anti-inflammatory and antioxidant properties. While there are some limitations to the use of this compound in scientific research, there are several potential future directions for research on this compound. Overall, this compound is a valuable tool for studying enzyme function and has potential therapeutic applications.
合成方法
N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea can be synthesized through a series of chemical reactions involving the reaction of 2-ethoxyaniline with trifluoroacetic anhydride and urea. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound has been well documented in the scientific literature, and the compound can be obtained in high purity and yield.
科学研究应用
N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a tool for studying the function of various enzymes and proteins. This compound has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition by this compound can provide insights into their function and potential therapeutic targets.
属性
分子式 |
C11H11F3N2O3 |
|---|---|
分子量 |
276.21 g/mol |
IUPAC 名称 |
N-[(2-ethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-2-19-8-6-4-3-5-7(8)15-10(18)16-9(17)11(12,13)14/h3-6H,2H2,1H3,(H2,15,16,17,18) |
InChI 键 |
SGPJGDVCIRWIRO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
